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Compound of Interest

Compound Name: Sodium hydrogen adipate

Cat. No.: B101022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

determination of the acid dissociation constant (pKa) for sodium hydrogen adipate. The focus

is on the second dissociation constant (pKa2) of its parent dicarboxylic acid, adipic acid, which

corresponds to the equilibrium of the hydrogen adipate ion.

Introduction
Adipic acid (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, notably

as a precursor in nylon production.[1] As a diprotic acid, it undergoes two deprotonation steps.

The pKa of sodium hydrogen adipate is represented by the second dissociation constant

(pKa2) of adipic acid. Understanding and accurately determining this value is crucial for various

applications, including its use as a food additive and in controlled-release drug formulations.[1]

[2] Computational chemistry offers a powerful tool for predicting pKa values, complementing

experimental approaches.[3][4]

Theoretical Framework for pKa Calculation
The theoretical calculation of pKa values from first principles, particularly using quantum

mechanical methods like Density Functional Theory (DFT), has become increasingly reliable.[5]

[6][7] The direct method, which calculates the Gibbs free energy change of the dissociation

reaction in solution, and methods involving thermodynamic cycles are commonly employed.[8]

[9]
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The dissociation of the hydrogen adipate anion can be represented as:

HOOC(CH₂)₄COO⁻ ⇌ ⁻OOC(CH₂)₄COO⁻ + H⁺

The pKa is then calculated from the standard Gibbs free energy change (ΔG°) of this reaction

in solution:

pKa = ΔG° / (2.303 * RT)

where R is the ideal gas constant and T is the temperature in Kelvin.

Several factors are critical for achieving accurate theoretical pKa predictions for carboxylic

acids:

Choice of Density Functional: Hybrid functionals such as B3LYP and CAM-B3LYP, as well as

the M06-2X functional, have shown good performance in pKa predictions for carboxylic

acids.[3][5][7] CAM-B3LYP, in particular, has been reported to yield low mean absolute

errors.[3][7]

Basis Set: A sufficiently large and flexible basis set is necessary to accurately describe the

electronic structure of the species involved. Basis sets like 6-311+G(d,p) are commonly

used.[3]

Solvation Model: The accurate representation of solvent effects is paramount. Continuum

solvation models like the Solvation Model based on Density (SMD) and the Polarizable

Continuum Model (PCM) are widely used.[3][6] For enhanced accuracy, a hybrid approach

incorporating a few explicit water molecules in the first solvation shell along with a continuum

model is often employed.[3][10]

Data Presentation: pKa Values of Adipic Acid
The following table summarizes the experimental pKa values for adipic acid at 25°C. The pKa

of sodium hydrogen adipate corresponds to the pKa2 value.
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pKa Experimental Value

pKa1 4.41 - 4.43

pKa2 5.41 - 5.64

Note: The range of values reflects slight variations reported in different sources.[1][11][12][13]

Methodologies
A typical workflow for the theoretical calculation of the pKa of sodium hydrogen adipate
(adipic acid pKa2) using DFT is outlined below. This process involves calculating the Gibbs free

energies of the hydrogen adipate anion and the adipate dianion in solution.
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Input Structures

Quantum Mechanical Calculations

Energy Extraction

pKa Calculation

Initial 3D Structures:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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